molecular formula C14H15N3OS2 B2860666 (E)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1798422-15-7

(E)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2860666
CAS No.: 1798422-15-7
M. Wt: 305.41
InChI Key: SWPGQSRTYAJYSU-ONEGZZNKSA-N
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Description

(E)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by the presence of a thiazole ring, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as thiazole, pyrrolidine, and thiophene derivatives.

    Formation of the Pyrrolidine-Thiazole Intermediate: The first step involves the formation of the pyrrolidine-thiazole intermediate. This can be achieved through a nucleophilic substitution reaction where the thiazole ring is introduced to the pyrrolidine ring under basic conditions.

    Acryloylation: The intermediate is then subjected to a

Properties

IUPAC Name

(E)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS2/c18-13(4-3-12-2-1-8-19-12)16-11-5-7-17(10-11)14-15-6-9-20-14/h1-4,6,8-9,11H,5,7,10H2,(H,16,18)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPGQSRTYAJYSU-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C=CC2=CC=CS2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1NC(=O)/C=C/C2=CC=CS2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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